molecular formula C23H26N4O8 B12466740 4-nitrobenzyl N-[(benzyloxy)carbonyl]alanylglutaminate

4-nitrobenzyl N-[(benzyloxy)carbonyl]alanylglutaminate

Cat. No.: B12466740
M. Wt: 486.5 g/mol
InChI Key: ZBOLCAFCGBXPCF-UHFFFAOYSA-N
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Description

(4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE typically involves multiple steps, each requiring specific reagents and conditions. One common approach involves the initial formation of the (4-nitrophenyl)methyl ester, followed by the introduction of the benzyloxycarbonyl (Cbz) protecting group. Subsequent steps include the formation of the amide bond and the introduction of the carbamoyl group. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester and amide groups can be hydrolyzed to their corresponding acids and amines.

    Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and strong acids or bases for hydrolysis and deprotection reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing reaction efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while hydrolysis of the ester and amide groups yields the corresponding acids and amines.

Scientific Research Applications

Chemistry

In chemistry, (4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for studying biochemical pathways and mechanisms.

Medicine

In medicine, (4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE is investigated for its potential therapeutic applications. Its ability to modulate specific biochemical pathways makes it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry, materials science, and chemical engineering.

Mechanism of Action

The mechanism of action of (4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-NITROPHENYL)METHYL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYBUTANOATE
  • (4-NITROPHENYL)METHYL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE

Uniqueness

Compared to similar compounds, (4-NITROPHENYL)METHYL 2-(2-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-4-CARBAMOYLBUTANOATE is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

Molecular Formula

C23H26N4O8

Molecular Weight

486.5 g/mol

IUPAC Name

(4-nitrophenyl)methyl 5-amino-5-oxo-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate

InChI

InChI=1S/C23H26N4O8/c1-15(25-23(31)35-14-16-5-3-2-4-6-16)21(29)26-19(11-12-20(24)28)22(30)34-13-17-7-9-18(10-8-17)27(32)33/h2-10,15,19H,11-14H2,1H3,(H2,24,28)(H,25,31)(H,26,29)

InChI Key

ZBOLCAFCGBXPCF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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